molecular formula C9H9NO2S B1346472 ethyl 4H-thieno[3,2-b]pyrrole-5-carboxylate CAS No. 46193-76-4

ethyl 4H-thieno[3,2-b]pyrrole-5-carboxylate

Cat. No.: B1346472
CAS No.: 46193-76-4
M. Wt: 195.24 g/mol
InChI Key: BLUDZFMRKHHPGZ-UHFFFAOYSA-N
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Description

Ethyl 4H-thieno[3,2-b]pyrrole-5-carboxylate is a heterocyclic compound with a fused thieno-pyrrole structureThe molecular formula of this compound is C9H9NO2S, and it has a molecular weight of 195.24 g/mol .

Mechanism of Action

Target of Action

Ethyl 4H-thieno[3,2-b]pyrrole-5-carboxylate is a compound that has shown significant activity against several targets. It has been found to inhibit the RNA-dependent RNA polymerase of the hepatitis C virus . Additionally, it has been identified as an inhibitor of CHIKV alphaviruses, flaviviruses, and neurotropic arboviruses . Another important target of this compound is the KDM1A and LSD1 demethylases, which regulate DNA methylation . These demethylases are elevated in many types of cancer cells, making them potential targets for anticancer therapy .

Mode of Action

The compound interacts with its targets by binding to their active sites, thereby inhibiting their function . For instance, when it binds to the RNA-dependent RNA polymerase of the hepatitis C virus, it prevents the virus from replicating its RNA, thus inhibiting its life cycle . Similarly, when it binds to the KDM1A and LSD1 demethylases, it prevents them from removing methyl groups from DNA, thus affecting gene transcription .

Biochemical Pathways

The inhibition of these targets affects several biochemical pathways. The inhibition of the hepatitis C virus’s RNA-dependent RNA polymerase disrupts the viral replication pathway . The inhibition of KDM1A and LSD1 demethylases affects the DNA methylation pathway, which plays a crucial role in gene transcription .

Pharmacokinetics

It is known that the compound has high gastrointestinal absorption and is bbb permeant . It is also known to inhibit several cytochrome P450 enzymes, including CYP1A2 and CYP2C19 .

Result of Action

The result of the action of this compound is the inhibition of the replication of the hepatitis C virus and the disruption of DNA methylation, which can lead to changes in gene transcription . This can have various effects at the molecular and cellular levels, depending on the specific genes affected.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the compound, which can in turn affect its ability to bind to its targets. The presence of other compounds can also affect its action, for instance, by competing for binding sites or by modulating the activity of its targets. The compound should be stored in a dark place, sealed, and at room temperature .

Safety and Hazards

The safety and hazards information for Ethyl 4H-thieno[3,2-b]pyrrole-5-carboxylate is not available in the retrieved sources .

Future Directions

The future directions for the research and application of Ethyl 4H-thieno[3,2-b]pyrrole-5-carboxylate are not available in the retrieved sources .

Biochemical Analysis

Biochemical Properties

Ethyl 4H-thieno[3,2-b]pyrrole-5-carboxylate plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. It has been identified as an inhibitor of cytochrome P450 enzymes, specifically CYP1A2 and CYP2C19 . These enzymes are crucial in the metabolism of many drugs and endogenous compounds. By inhibiting these enzymes, this compound can alter the metabolic pathways of these substances, potentially leading to changes in their pharmacokinetics and pharmacodynamics.

Cellular Effects

This compound has been shown to affect various cellular processes. It can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, its inhibition of cytochrome P450 enzymes can lead to altered levels of metabolites and other signaling molecules within the cell . This can result in changes to cellular functions such as proliferation, differentiation, and apoptosis. Additionally, this compound has been observed to permeate the blood-brain barrier, indicating its potential effects on neuronal cells and brain function .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with cytochrome P450 enzymes. By binding to the active site of these enzymes, it inhibits their catalytic activity, preventing the metabolism of their substrates . This inhibition can lead to increased levels of drugs and endogenous compounds that are normally metabolized by these enzymes. Additionally, this compound may also interact with other biomolecules, such as transporters and receptors, further influencing cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard storage conditions, but its activity can degrade over extended periods . Long-term studies have shown that this compound can have lasting effects on cellular function, particularly in terms of enzyme inhibition and altered metabolic pathways. These effects can persist even after the compound has been removed from the cellular environment, indicating potential long-term impacts on cellular health and function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound primarily inhibits cytochrome P450 enzymes, leading to changes in drug metabolism and pharmacokinetics . At higher doses, this compound can exhibit toxic effects, including hepatotoxicity and neurotoxicity . These adverse effects are likely due to the compound’s extensive inhibition of metabolic enzymes and its ability to permeate the blood-brain barrier.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interactions with cytochrome P450 enzymes . By inhibiting these enzymes, the compound can alter the metabolic flux of various substrates, leading to changes in metabolite levels. This can have downstream effects on other metabolic pathways, potentially disrupting normal cellular functions. Additionally, this compound may also interact with other enzymes and cofactors, further influencing its metabolic effects.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with various transporters and binding proteins . Its ability to permeate the blood-brain barrier suggests that it can be distributed to the central nervous system, where it may exert its effects on neuronal cells. Additionally, the compound’s interactions with transporters can influence its localization and accumulation within specific cellular compartments, potentially affecting its activity and function.

Subcellular Localization

The subcellular localization of this compound can impact its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, its interactions with cytochrome P450 enzymes suggest that it may localize to the endoplasmic reticulum, where these enzymes are primarily found. This localization can enhance the compound’s inhibitory effects on these enzymes, further influencing cellular metabolism and function.

Chemical Reactions Analysis

Ethyl 4H-thieno[3,2-b]pyrrole-5-carboxylate undergoes various chemical reactions, including:

Comparison with Similar Compounds

Ethyl 4H-thieno[3,2-b]pyrrole-5-carboxylate can be compared with other similar compounds, such as:

This compound is unique due to its specific structural features and the versatility it offers in synthetic and medicinal chemistry applications.

Properties

IUPAC Name

ethyl 4H-thieno[3,2-b]pyrrole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO2S/c1-2-12-9(11)7-5-8-6(10-7)3-4-13-8/h3-5,10H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLUDZFMRKHHPGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(N1)C=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80303309
Record name ethyl 4H-thieno[3,2-b]pyrrole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80303309
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

46193-76-4
Record name 46193-76-4
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=157804
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name ethyl 4H-thieno[3,2-b]pyrrole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80303309
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of ethyl 2-azido-3-(2-thienyl)propenoate (0.45 g) in xylene (10 ml) was heated at reflux for 30 minutes, concentrated in vacuo and the residue purified by column chromatography using isohexane-15% ethyl acetate as eluent to give the product as a pale yellow solid (0.26 g, 66%), NMR d(CDCl3) 1.40 (3H, t), 4.39 (2H, q), 6.98 (1H, d), 7.18 (1H, s), 7.35 (1H, d), 9.30 (1H, bs) M/z (−) 194 (M-H+), 166.
Name
ethyl 2-azido-3-(2-thienyl)propenoate
Quantity
0.45 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Yield
66%

Synthesis routes and methods II

Procedure details

The resulting azide, 2-azido-3-thiophen-2-yl-acrylic acid ethyl ester (650 mg, 2.88 mmol) was dissolved in toluene (40 ml) and the solution was refluxed for 2 hours. The solution was thereafter cooled, and water (80 ml) was added. After separation of the phases the aqueous phase was extracted with ethyl acetate (3×20 ml), the combined organic phase was dried over Na2SO4 and the organic solvents were evaporated under reduced pressure. The crude product was purified by silica gel flash chromatography to give 450 mg of pure 4H-thieno[3,2-b]pyrrole-5-carboxylic acid ethyl ester (80% yield).
Name
azide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
2-azido-3-thiophen-2-yl-acrylic acid ethyl ester
Quantity
650 mg
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
80 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of ethyl 4H-thieno[3,2-b]pyrrole-5-carboxylate? What can you tell about its structure based on the abstract?

A1: The molecular formula of this compound is C9H9NO2S []. Based on this, we can calculate its molecular weight to be 195.24 g/mol. The abstract states that the molecule contains a planar thieno[3,2-b]pyrrole ring system with an ethyl carboxylate group attached [].

Q2: How is this compound synthesized?

A2: The abstract indicates that this compound is derived from a reaction between thiophene-3-carboxaldehyde and ethyl azidoacetate [].

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